

2-Propylcyclobutanone: A Versatile Four-Carbon Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: **2-Propylcyclobutanone**

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Abstract

Strained carbocyclic molecules, particularly those containing four-membered rings, have emerged as powerful and versatile intermediates in organic synthesis.^[1] Their inherent ring strain allows for a variety of selective transformations, including ring expansions, ring openings, and functionalizations, providing access to a diverse range of molecular architectures.^[1] Among these, **2-propylcyclobutanone** stands out as a valuable, yet under-explored, four-carbon building block. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of **2-propylcyclobutanone** for researchers, scientists, and professionals in drug development. By leveraging established principles of cyclobutane chemistry, this document aims to unlock the synthetic potential of this intriguing molecule.

Introduction: The Synthetic Utility of Substituted Cyclobutanones

Cyclobutanone derivatives are prized intermediates in organic synthesis, serving as key precursors in the total synthesis of numerous natural products and bioactive molecules.^[2] The strategic use of the cyclobutane ring's strain can drive selective chemical transformations that are otherwise difficult to achieve.^[1] Key transformations of the cyclobutanone core include:

- Ring Enlargement: Access to five- and six-membered rings through various rearrangement reactions.^[2]

- Ring Opening: Formation of functionalized acyclic chains.[\[1\]](#)
- α -Functionalization: Introduction of substituents at the carbon adjacent to the carbonyl group.[\[2\]](#)
- Baeyer-Villiger Oxidation: Synthesis of lactones, which are prevalent in natural products.[\[2\]](#)

2-Propylcyclobutanone, with its simple alkyl substitution, offers a foundational scaffold for these transformations, enabling the construction of complex molecular frameworks.

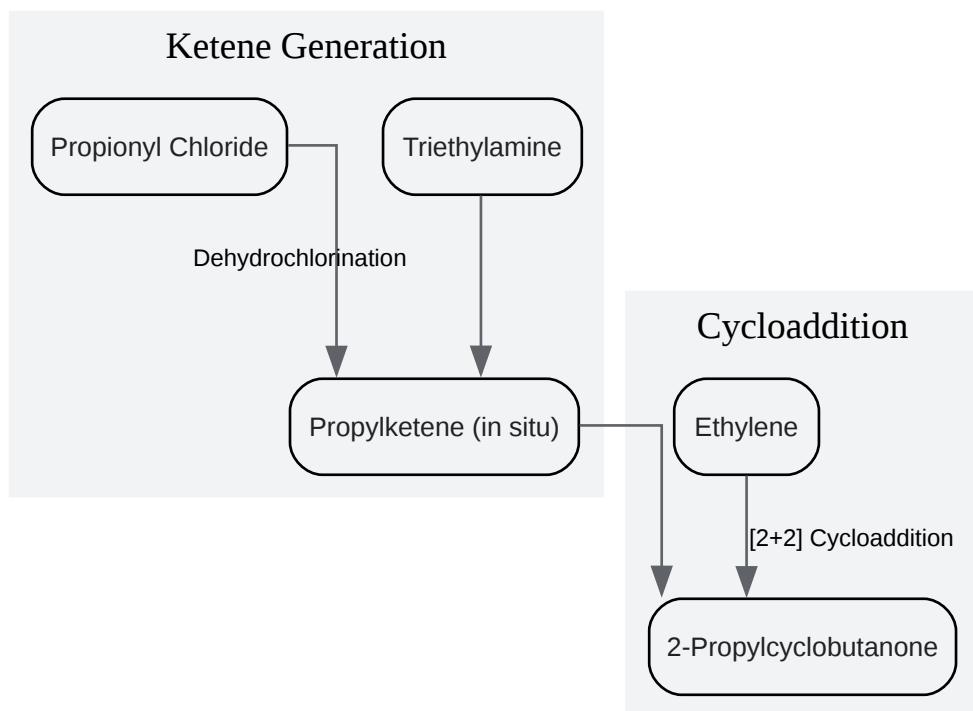
Synthesis of 2-Propylcyclobutanone

While a specific, detailed experimental protocol for the synthesis of **2-propylcyclobutanone** is not extensively documented in readily available literature, its preparation can be logically derived from established methods for synthesizing substituted cyclobutanones. The primary strategies involve the [2+2] cycloaddition of a ketene with an alkene and the alkylation of a pre-formed cyclobutanone.

[2+2] Cycloaddition Approach

The [2+2] cycloaddition of a ketene with an alkene is a powerful method for constructing the cyclobutane ring with high regio- and stereoselectivity.[\[3\]](#) For the synthesis of **2-propylcyclobutanone**, the reaction would involve the cycloaddition of propylketene with ethylene.

Conceptual Workflow for [2+2] Cycloaddition:



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Figure 1: Conceptual workflow for the synthesis of **2-propylcyclobutanone** via [2+2] cycloaddition.

Experimental Protocol (Adapted from general procedures for ketene cycloadditions):

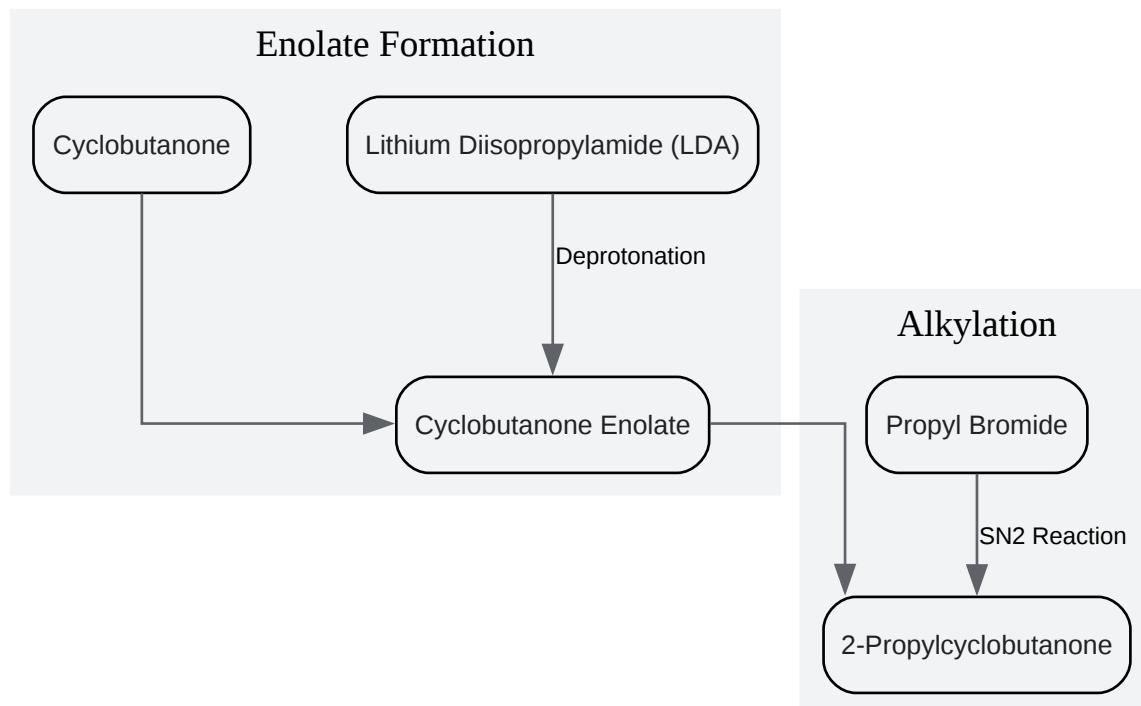
- Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a gas inlet for ethylene is assembled.
- Reagent Preparation: The flask is charged with a suitable inert solvent, such as diethyl ether or dichloromethane.
- Ketene Generation: Propionyl chloride is dissolved in the solvent. The dropping funnel is charged with a solution of triethylamine in the same solvent.
- Cycloaddition: The flask is cooled to 0 °C, and ethylene gas is bubbled through the solution. The triethylamine solution is added dropwise to the stirred solution of propionyl chloride to generate propylketene *in situ*.

- Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup and Purification: The reaction mixture is filtered to remove triethylammonium chloride. The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

α -Alkylation of Cyclobutanone

An alternative and often more practical approach is the α -alkylation of commercially available cyclobutanone. This method involves the formation of an enolate from cyclobutanone, followed by its reaction with a propyl halide.

Workflow for α -Alkylation:



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Figure 2: Workflow for the synthesis of **2-propylcyclobutanone** via α -alkylation of cyclobutanone.

Experimental Protocol (Adapted from general procedures for ketone alkylation):

- Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- Reagent Preparation: The flask is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium is added dropwise to generate lithium diisopropylamide (LDA) in situ.
- Enolate Formation: A solution of cyclobutanone in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.
- Alkylation: Propyl bromide is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
- Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude **2-propylcyclobutanone** is then purified by vacuum distillation or column chromatography.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of **2-propylcyclobutanone** are crucial for its characterization and for monitoring its reactions.

Table 1: Physicochemical Properties of **2-Propylcyclobutanone**

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O	[4]
Molecular Weight	112.17 g/mol	[4]
IUPAC Name	2-propylcyclobutan-1-one	[4]
CAS Number	34995-23-8	[4]

Spectroscopic Characterization (Predicted and based on analogous compounds):

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a multiplet for the methylene group attached to the cyclobutane ring) and complex multiplets for the cyclobutane ring protons.
- ¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon (typically >200 ppm). Signals for the carbons of the propyl group and the cyclobutane ring will appear in the aliphatic region.
- IR Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band of the carbonyl (C=O) stretching vibration. For cyclobutanones, this band typically appears at a higher frequency (around 1780 cm⁻¹) compared to acyclic ketones due to ring strain.[\[5\]](#)
- Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 112. Common fragmentation patterns for ketones include α -cleavage (loss of the propyl group) and McLafferty rearrangement.[\[6\]](#)

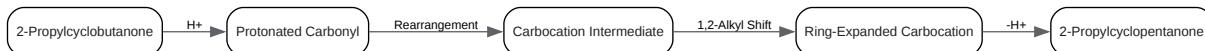
Reactivity and Synthetic Applications

The synthetic utility of **2-propylcyclobutanone** lies in its diverse reactivity, primarily driven by the release of ring strain.

Ring Expansion to 2-Propylcyclopentanone

One of the most valuable transformations of 2-substituted cyclobutanones is their ring expansion to cyclopentanones. This can be achieved through various methods, including acid-catalyzed rearrangements.

Mechanism of Acid-Catalyzed Ring Expansion:



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Figure 3: Simplified mechanism of acid-catalyzed ring expansion of **2-propylcyclobutanone**.

Experimental Protocol (Conceptual):

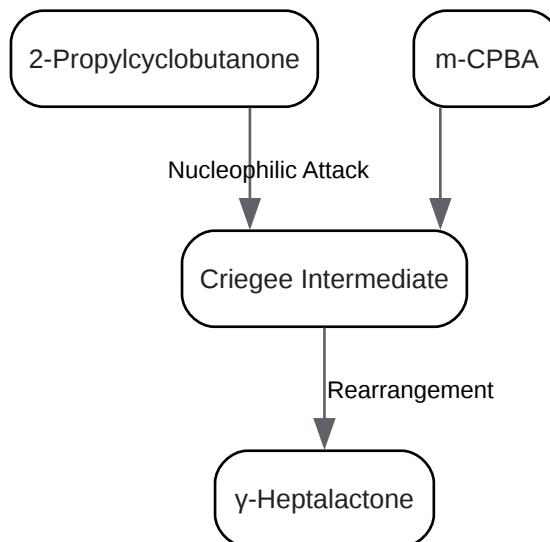
- Reaction Setup: **2-Propylcyclobutanone** is dissolved in an inert solvent.
- Catalyst Addition: A Lewis acid (e.g., $\text{BF}_3 \cdot \text{OEt}_2$) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the solution.
- Reaction Conditions: The mixture is heated to promote the rearrangement.
- Monitoring and Workup: The reaction is monitored by GC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified.

Baeyer-Villiger Oxidation to γ -Heptalactone

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters, or in the case of cyclic ketones, to lactones.^[7] The oxidation of **2-propylcyclobutanone** with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield γ -heptalactone, a valuable fragrance and flavor compound.^[8]

The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.^[9] In the case of **2-propylcyclobutanone**, the more substituted carbon (C2) is expected to migrate, leading to the formation of γ -heptalactone.

Workflow for Baeyer-Villiger Oxidation:



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Figure 4: Simplified workflow for the Baeyer-Villiger oxidation of **2-propylcyclobutanone**.

Experimental Protocol (Adapted from general Baeyer-Villiger procedures):[\[10\]](#)

- Reagent Preparation: **2-Propylcyclobutanone** is dissolved in a suitable solvent, such as dichloromethane or chloroform.
- Oxidant Addition: The solution is cooled in an ice bath, and a solution of m-CPBA in the same solvent is added dropwise.
- Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.
- Workup: The reaction mixture is washed with a solution of sodium sulfite to destroy excess peroxide, followed by washing with saturated sodium bicarbonate solution and brine.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting γ-heptalactone is purified by distillation or chromatography.

Potential in Pheromone Synthesis

Cyclobutane-containing natural products are often insect pheromones.^[11] For instance, grandisol, the sex pheromone of the cotton boll weevil, is a monoterpenoid with a cyclobutane core.^{[1][12]} While direct syntheses of grandisol from **2-propylcyclobutanone** are not reported, the structural similarity suggests that **2-propylcyclobutanone** could serve as a valuable starting material for the synthesis of grandisol analogs or other cyclobutane-containing pheromones. Further functionalization of the propyl chain and the cyclobutane ring could lead to the desired pheromone structures.

Conclusion

2-Propylcyclobutanone, while not as extensively studied as other substituted cyclobutanones, presents a wealth of opportunities for synthetic chemists. Its straightforward synthesis and the diverse reactivity of its strained four-membered ring make it a valuable building block for the construction of a wide array of organic molecules, from simple cyclopentanones and lactones to potentially complex natural products like pheromones. This guide has outlined the fundamental synthesis and reactivity of **2-propylcyclobutanone**, providing a solid foundation for its application in innovative synthetic strategies. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the exploration of underutilized building blocks like **2-propylcyclobutanone** will undoubtedly lead to exciting new discoveries.

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